5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a chemical compound with the molecular formula C7H5F3N4O and a molecular weight of 218.14 . It is used in proteomics research .
Synthesis Analysis
This compound has been synthesized as an intermediate product in the synthesis of the antiviral drug Triazid® . The synthesis was achieved by condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide (200 bar) under solvent-free conditions . Another method involved the use of microwave radiation, which resulted in a conversion of the starting reagents to the target product of up to 95% .Molecular Structure Analysis
The molecular structure of 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound has been used in reactions with metallic (II) salts to produce novel multidimensional complexes . It has also been used in the synthesis of the antiviral drug Triazid® .Physical And Chemical Properties Analysis
The compound has a melting point of 265-267°C . It is a powder at room temperature .Scientific Research Applications
Synthesis of Ruthenium (II)-Hmtpo Complexes
This compound is used as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes. These complexes have potential applications in various fields such as catalysis, medicinal chemistry, and materials science due to their unique chemical properties .
Inhibitors for Antimalarial Activity
It serves as a reactant for developing dihydroorotate dehydrogenase inhibitors with antimalarial activity. This enzyme is a target for antimalarial chemotherapy, and inhibitors can help in the treatment and prevention of malaria .
Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles
The compound is involved in Vilsmeier reactions which are useful for the functionalization of carbocycles and heterocycles. This reaction is significant in organic synthesis and drug development .
Pharmacological Activity by Binding to HIV TAR RNA
Studies have investigated the pharmacological activity caused by this compound’s binding to HIV TAR RNA. This research could lead to new treatments for HIV by interfering with the virus’s replication process .
Antiviral Drug Synthesis
It is an intermediate in the synthesis of the antiviral drug Triazid®. The method involves condensation reactions under specific conditions, highlighting its role in pharmaceutical manufacturing .
Proteomics Research
This compound is available for purchase for proteomics research, indicating its use in studying proteins and their functions within biological systems .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4O/c1-3-2-4(15)14-6(11-3)12-5(13-14)7(8,9)10/h2H,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFXSBDEUTWHMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333778 |
Source
|
Record name | 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
CAS RN |
198953-53-6 |
Source
|
Record name | 5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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